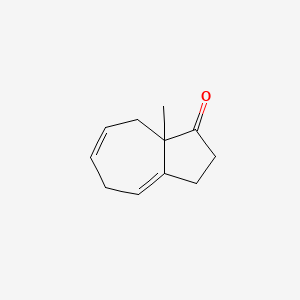
8a-Methyl-3,5,8,8a-tetrahydroazulen-1(2H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
8a-Methyl-3,5,8,8a-tetrahydroazulen-1(2H)-one is an organic compound belonging to the class of azulenones. These compounds are known for their unique bicyclic structure, which includes a seven-membered ring fused to a five-membered ring. The presence of a ketone group at the 1-position and a methyl group at the 8a-position adds to its chemical diversity and potential reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 8a-Methyl-3,5,8,8a-tetrahydroazulen-1(2H)-one typically involves multi-step organic reactions. One common method might include the cyclization of a suitable precursor, followed by functional group modifications. For example:
Cyclization: Starting from a linear precursor, cyclization can be induced using acid or base catalysts.
Functional Group Modification: Introduction of the ketone group at the 1-position and methylation at the 8a-position can be achieved through selective oxidation and alkylation reactions.
Industrial Production Methods
Industrial production of such compounds often involves optimizing the reaction conditions to maximize yield and purity. This may include:
Catalyst Selection: Using efficient catalysts to speed up the reaction.
Temperature and Pressure Control: Maintaining optimal temperature and pressure conditions to favor the desired product formation.
Purification Techniques: Employing methods like distillation, crystallization, or chromatography to purify the final product.
化学反応の分析
Types of Reactions
8a-Methyl-3,5,8,8a-tetrahydroazulen-1(2H)-one can undergo various chemical reactions, including:
Oxidation: The ketone group can be further oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: The ketone can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methyl group at the 8a-position can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Reagents like alkyl halides or sulfonates in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted azulenones.
科学的研究の応用
Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.
Biology: Potential use in studying biological pathways and interactions due to its unique structure.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.
Industry: Used in the synthesis of dyes, fragrances, and other industrial chemicals.
作用機序
The mechanism of action of 8a-Methyl-3,5,8,8a-tetrahydroazulen-1(2H)-one depends on its specific application:
Biological Activity: It may interact with specific enzymes or receptors, modulating biological pathways.
Chemical Reactivity: The ketone and methyl groups can participate in various chemical reactions, influencing the compound’s reactivity and stability.
類似化合物との比較
Similar Compounds
Azulenones: Compounds with a similar bicyclic structure but different functional groups.
Tetralones: Compounds with a similar ketone group but different ring structures.
Uniqueness
8a-Methyl-3,5,8,8a-tetrahydroazulen-1(2H)-one is unique due to its specific substitution pattern and the presence of both a ketone and a methyl group, which confer distinct chemical and biological properties.
特性
CAS番号 |
60711-79-7 |
|---|---|
分子式 |
C11H14O |
分子量 |
162.23 g/mol |
IUPAC名 |
8a-methyl-2,3,5,8-tetrahydroazulen-1-one |
InChI |
InChI=1S/C11H14O/c1-11-8-4-2-3-5-9(11)6-7-10(11)12/h2,4-5H,3,6-8H2,1H3 |
InChIキー |
CBEAQHBVDAQDGQ-UHFFFAOYSA-N |
正規SMILES |
CC12CC=CCC=C1CCC2=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



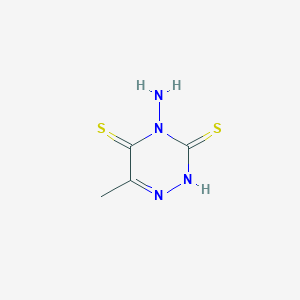
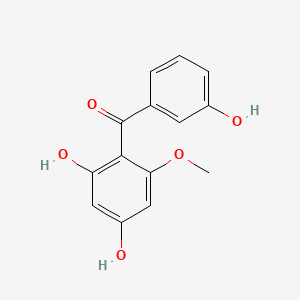
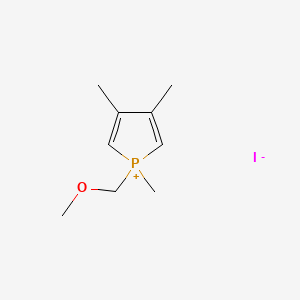

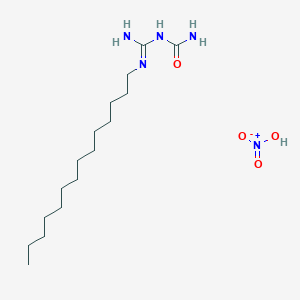
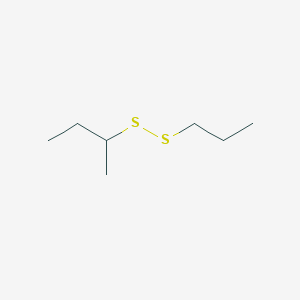
![2-Methyl-3-[(2H-tetrazol-5-yl)methyl]-4H-1-benzopyran-4-one](/img/structure/B14595049.png)
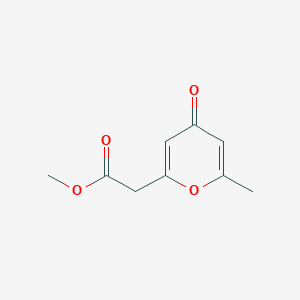
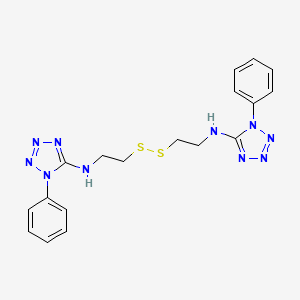
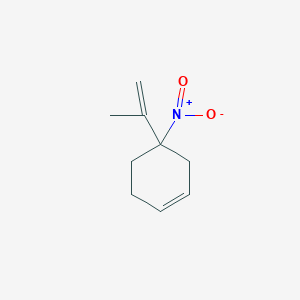
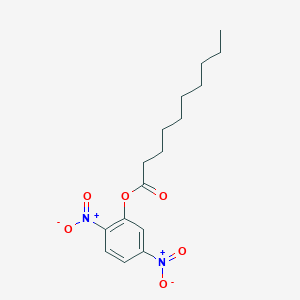
![3,3'-[(Benzylazanediyl)bis(methylene)]dibenzoic acid](/img/structure/B14595074.png)
![3-[2-(2H-Tetrazol-5-yl)ethenyl]-4H-1-benzopyran-4-one](/img/structure/B14595088.png)
